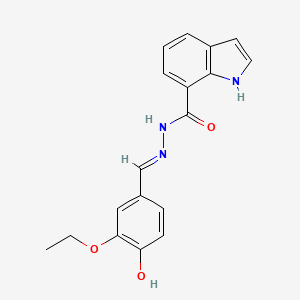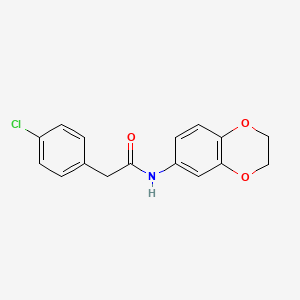![molecular formula C23H32N2O2 B6047767 2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6047767.png)
2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as Trazodone, is a medication used to treat depression, anxiety, and insomnia. Trazodone is a member of the phenylpiperazine class of compounds and was first approved for use by the United States Food and Drug Administration (FDA) in 1981. Since then, Trazodone has become a widely prescribed medication due to its effectiveness and low risk of addiction.
Wirkmechanismus
2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol works by inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin available to bind to serotonin receptors. This results in an overall increase in serotonin activity, which can help regulate mood, anxiety, and sleep.
Biochemical and Physiological Effects:
2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects. In addition to its effects on serotonin levels, 2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been shown to have anxiolytic properties, which can help reduce anxiety in individuals with anxiety disorders. 2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has also been shown to have sedative properties, which can help individuals fall asleep and stay asleep.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its effects on serotonin levels. 2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol is also relatively safe and has a low risk of addiction. However, 2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol does have some limitations for use in lab experiments. It can be difficult to obtain and may be expensive. Additionally, 2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research on 2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is the development of new drugs that target the serotonin system in novel ways. Another area of interest is the use of 2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol in combination with other medications to treat depression and anxiety. Additionally, there is interest in studying the long-term effects of 2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol use and its potential for addiction.
Synthesemethoden
2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol is synthesized from 3-chloro-2-hydroxypropylamine and 2-(3-chlorophenyl)ethylamine. The reaction occurs in the presence of a reducing agent, such as sodium borohydride, and a solvent, such as ethanol. The resulting compound is then treated with ethylene oxide to form 2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that plays a critical role in regulating mood and anxiety. 2-[1-(2-ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol has also been studied for its potential use in treating insomnia, as it has sedative properties that can help individuals fall asleep and stay asleep.
Eigenschaften
IUPAC Name |
2-[1-[(2-ethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-3-27-23-11-7-6-10-21(23)17-25-14-13-24(18-22(25)12-15-26)16-20-9-5-4-8-19(20)2/h4-11,22,26H,3,12-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWHFVLTJCXDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Ethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B6047709.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6047710.png)
![4-{6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6047711.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6047716.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6047722.png)
![1-{4-[(4-tert-butylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}-4-piperidinecarboxamide](/img/structure/B6047725.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B6047733.png)
![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6047747.png)
![N-(4-methoxyphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6047752.png)
![[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino](diphenyl)acetic acid](/img/structure/B6047759.png)
![2-(methylthio)-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6047770.png)
